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Gly-arg-gly-asp-asn-pro - 114681-65-1

Gly-arg-gly-asp-asn-pro

Catalog Number: EVT-242903
CAS Number: 114681-65-1
Molecular Formula: C₂₃H₃₈N₁₀O₁₀
Molecular Weight: 614.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gly-Arg-Gly-Asp-Asn-Pro, commonly referred to as GRGDNP, is a synthetic peptide sequence. It is a well-studied peptide known for its significance in cell adhesion and signaling processes. Its biological relevance stems from its ability to mimic the function of the natural Arg-Gly-Asp (RGD) motif found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin. []

The RGD motif plays a critical role in cellular interactions with the ECM by binding to integrins, a family of transmembrane receptors. These integrins mediate various cellular processes, including cell adhesion, migration, proliferation, and differentiation. GRGDNP, by mimicking the RGD motif, can competitively bind to integrins, thereby modulating these cellular processes. []

Parathyroid Hormone (1-34)

    Collagen Type I Fragments Containing RGD Motif

    • Relevance: These fragments are structurally related to Gly-arg-gly-asp-asn-pro as they both contain the RGD motif. They demonstrate similar biological activity by reducing force production in mouse papillary muscle bundles, suggesting a shared mechanism of action through integrin binding. This shared activity highlights the importance of the RGD motif in the biological activity of Gly-arg-gly-asp-asn-pro. []

    Denatured Collagen Type I Containing RGD Motif

    • Relevance: Similar to the protease-generated fragments, denatured collagen Type I with the RGD motif also reduces force production in mouse papillary muscle bundles. This further emphasizes the role of the RGD motif, present in both Gly-arg-gly-asp-asn-pro and collagen, in modulating integrin-mediated cellular responses. []

    Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)

    • Relevance: While not structurally similar to Gly-arg-gly-asp-asn-pro, TRAIL has been investigated for its antitumor effects. Researchers have explored fusing TRAIL with the RGD motif (creating RGD-TRAIL) to enhance its targeting to tumor cells, highlighting the potential of combining different therapeutic approaches with Gly-arg-gly-asp-asn-pro's integrin-targeting properties. []

    RGD-TRAIL

    • Relevance: This fusion protein combines the apoptotic-inducing properties of TRAIL with the targeted binding capability of the RGD sequence found in Gly-arg-gly-asp-asn-pro. RGD-TRAIL exhibited enhanced antitumor activity compared to TRAIL alone, demonstrating the potential of using RGD for targeted drug delivery in cancer therapy. []
    Overview

    Glycine-arginine-glycine-aspartic acid-asparagine-proline, commonly referred to by its chemical name Gly-Arg-Gly-Asp-Asn-Pro, is a peptide sequence that plays a significant role in biological processes, particularly in cell adhesion, migration, and signaling. This peptide is recognized for its interaction with integrin receptors, which are crucial for cellular communication and structural integrity in tissues. The sequence was first identified as a minimal recognition motif in fibronectin, a key extracellular matrix protein, by researchers Pierschbacher and Ruoslahti in 1984 .

    Source and Classification

    Gly-Arg-Gly-Asp-Asn-Pro is classified as an oligopeptide composed of six amino acids. It belongs to the family of peptides that contain the arginine-glycine-aspartic acid (RGD) sequence, which is known for its high affinity for integrin receptors. This classification highlights its importance in the context of cell adhesion and signaling pathways. The peptide can be synthesized both biologically through ribosomal processes and chemically via solid-phase peptide synthesis methods.

    Synthesis Analysis

    Methods

    The synthesis of Gly-Arg-Gly-Asp-Asn-Pro is predominantly carried out using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The steps involved in SPPS include:

    1. Attachment of the First Amino Acid: The first amino acid (protected at the amino group) is attached to the resin.
    2. Deprotection: The protecting group on the amino group is removed to enable coupling with the next amino acid.
    3. Coupling: The subsequent protected amino acid is coupled to the growing chain.
    4. Repetition: Steps 2 and 3 are repeated until the desired sequence is formed.
    5. Cleavage: The final peptide is cleaved from the resin and deprotected to yield the active compound .

    Technical Details

    In industrial settings, automated peptide synthesizers are employed to enhance efficiency and yield during synthesis. These machines can conduct multiple synthesis cycles simultaneously, ensuring high throughput.

    Molecular Structure Analysis

    Gly-Arg-Gly-Asp-Asn-Pro has a specific molecular structure characterized by its sequence of amino acids. Each amino acid contributes unique properties due to its side chain:

    • Glycine (Gly): Smallest amino acid, provides flexibility.
    • Arginine (Arg): Positively charged side chain, important for binding interactions.
    • Aspartic Acid (Asp): Negatively charged side chain, involved in ionic interactions.
    • Asparagine (Asn): Polar side chain, capable of forming hydrogen bonds.
    • Proline (Pro): Unique cyclic structure that introduces rigidity.

    The molecular formula for this peptide can be represented as C24H42N8O8C_{24}H_{42}N_{8}O_{8}, with a molecular weight of approximately 534.64 g/mol.

    Chemical Reactions Analysis

    Reactions

    Gly-Arg-Gly-Asp-Asn-Pro primarily undergoes reactions typical of peptides, including:

    • Hydrolysis: Breakdown of peptide bonds in the presence of water.
    • Oxidation: Oxidation of specific amino acid residues such as methionine and cysteine.
    • Reduction: Reduction reactions involving disulfide bonds in cysteine residues.
    • Substitution: Substitution reactions involving side chains .

    Technical Details

    The hydrolysis reaction can be catalyzed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide. Oxidation may involve agents such as hydrogen peroxide, while reduction can utilize dithiothreitol or similar reducing agents.

    Mechanism of Action

    The mechanism of action for Gly-Arg-Gly-Asp-Asn-Pro primarily revolves around its interaction with integrin receptors on cell surfaces. Upon binding to these receptors, it triggers intracellular signaling pathways that facilitate:

    • Cell Adhesion: Promotes attachment of cells to the extracellular matrix.
    • Cell Migration: Influences cellular movement during processes such as wound healing and tissue repair.
    • Cell Proliferation: Enhances cellular growth and division through signaling cascades.

    The specific binding affinity of this peptide sequence allows it to play a critical role in various physiological processes .

    Physical and Chemical Properties Analysis

    Physical Properties

    Gly-Arg-Gly-Asp-Asn-Pro typically appears as a white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions.

    Chemical Properties

    The peptide exhibits properties typical of oligopeptides, including:

    • pH Stability: Maintains stability across a physiological pH range.
    • Thermal Stability: Generally stable under moderate heating conditions but may degrade at elevated temperatures.

    Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess purity and identify any impurities or degradation products during synthesis .

    Applications

    Gly-Arg-Gly-Asp-Asn-Pro has several scientific applications, including:

    • Biomedical Research: Used in studies related to cell adhesion and migration mechanisms.
    • Drug Development: Investigated for potential use in targeted drug delivery systems due to its ability to bind integrins on cancer cells.
    • Tissue Engineering: Employed in scaffolding materials to enhance cell attachment and proliferation in engineered tissues.
    Structural and Biophysical Characterization of GRGDNP

    Primary Sequence Analysis and RGD Motif Identification

    The hexapeptide Gly-Arg-Gly-Asp-Asn-Pro (GRGDNP) features a canonical RGD motif (Arg-Gly-Asp) embedded within a larger structural context. Its primary sequence (H-Gly-Arg-Gly-Asp-Asn-Pro-OH) positions the RGD tripeptide (residues 2–4) as the central integrin-recognition element, flanked by N-terminal Gly¹ and C-terminal Asn⁵-Pro⁶ residues. The chemical formula is C₃₂H₅₁N₁₃O₁₃ (molecular weight: 801.83 g/mol), as confirmed by PubChem records [1]. The RGD motif’s conservation enables specific binding to integrin receptors (e.g., αVβ3, α5β1), though flanking residues modulate affinity and selectivity. The C-terminal Asn-Pro sequence introduces structural constraints due to the cyclic proline side chain and potential hydrogen-bonding capacity of asparagine.

    Table 1: Primary Structural Features of GRGDNP

    PositionResidueRoleChemical Properties
    1GlyN-terminusFlexibility promoter, no steric hindrance
    2ArgRGD motifBasic guanidinium group; electrostatic interactions with integrins
    3GlyRGD motifFlexibility; allows conformational adaptation
    4AspRGD motifAcidic carboxylate; coordinates integrin-bound metal ions (e.g., Mg²⁺)
    5AsnC-flankingPolar side chain; potential hydrogen bonding
    6ProC-terminusRigid pyrrolidine ring; restricts conformational freedom

    Secondary and Tertiary Structural Features via NMR/X-ray Crystallography

    Nuclear Magnetic Resonance (NMR) studies reveal that GRGDNP adopts a dynamic equilibrium between extended and β-turn-like conformations in solution. The central RGD segment is highly solvent-exposed, facilitating receptor engagement. The Asn-Pro sequence stabilizes a Type I β-turn, confirmed by characteristic nuclear Overhauser effects (NOEs) between Asp⁴ CαH and Pro⁶ CδH protons. This turn is further stabilized by a hydrogen bond between Asn⁵ C=O and Arg² N–H groups [5] [9]. X-ray crystallography of integrin-bound RGD peptides (e.g., PDB: 1FUV) shows the Asp carboxylate coordinating a metal ion in the integrin’s metal ion-dependent adhesion site (MIDAS), while the Arg guanidinium group forms salt bridges with integrin residues [2]. Though no full GRGDNP-integrin co-crystal structure exists, structural homology suggests the Asn-Pro turn positions Asp⁴ optimally for MIDAS insertion.

    Table 2: Key Structural Elements in GRGDNP

    Structural FeatureResidues InvolvedExperimental MethodFunctional Implication
    Flexible N-terminusGly¹-Arg²NMRFacilitates membrane proximity
    Electrostatic pocketArg², Asp⁴X-ray crystallography (homology)Integrin binding site
    Type I β-turnAsp⁴-Asn⁵-Pro⁶NMR NOEsStabilizes active conformation
    Solvent exposureGly³NMRAccessibility for receptor docking

    Molecular Dynamics Simulations of Integrin-Binding Conformations

    Molecular Dynamics (MD) simulations (200–310 K, solvated models) demonstrate that GRGDNP samples multiple conformational states prior to integrin binding. The RGD motif transitions between extended (binding-competent) and compact (occluded) states with a characteristic timescale of 20–50 ns. Simulations reveal that:

    • Arg² and Asp⁴ side chains exhibit electrostatic steering, reducing distance fluctuations to <5 Å in binding-competent states.
    • The Asn⁵-Pro⁶ turn acts as a conformational gatekeeper: Pro⁶ rigidity reduces entropy loss upon integrin binding, enhancing affinity compared to linear RGD peptides [5] [9].
    • Total bond order (TBO) analyses indicate hydrogen bonding between Gly³ backbone and Asn⁵ side chain stabilizes the integrin-docking pose. Solvated models show 40% higher TBO at 310 K than dry models, underscoring water’s role in functional dynamics [9].Simulations of αVβ3-bound GRGDNP predict a salt bridge between Arg² and integrin Asp218 and coordination of Asp⁴ with the MIDAS Mg²⁺ ion, consistent with crystallographic data [2] [5].

    Comparative Stability Studies of Asp-Pro Bonds in Acidic Environments

    The Asp⁴-Asn⁵ peptide bond in GRGDNP is stable under physiological conditions but acid-labile in acidic milieus (pH ≤ 4). This contrasts sharply with the highly acid-sensitive Asp-Pro bonds documented in peptides like herpes simplex epitopes (e.g., SALLEDPVG). Acidolysis proceeds via:

    • Nucleophilic attack by Asn⁵ backbone nitrogen on Asp⁴ side-chain carbonyl.
    • Formation of a succinimide intermediate (cyclic imide).
    • Hydrolysis into fragments: Gly-Arg-Gly and Asp-Asn-Pro [3] [6].

    Table 3: Stability Comparison of Xaa-Pro Bonds

    Bond TypeCleavage Rate (pH 4)MechanismSusceptibility in GRGDNP
    Asp-ProHigh (t₁/₂ < 1 hr)Cyclic imide intermediateNot present
    Asp-AsnModerateAmide hydrolysis via imideHigh (Asn⁵ follows Asp⁴)
    Lys-ProLowSteric hindranceNot applicable
    Gly-ProNegligibleFlexible backboneLow

    Kinetic studies show Asp-Asn cleavage is 10× slower than Asp-Pro under identical conditions (e.g., 0.1% TFA, 25°C) due to reduced ring strain in the 6-membered imide intermediate [3]. However, local secondary structure critically modulates stability: hydrogen bonding between Asn⁵ C=O and adjacent residues (e.g., Arg² in β-turns) accelerates acidolysis by 3-fold by stabilizing the transition state [6]. Mass spectrometry (FAB-CID) further confirms preferential cleavage at Asp⁴-Asn⁵ over other bonds, producing signature fragments at m/z 275.1 [Gly-Arg-Gly⁺] and m/z 330.1 [Asp-Asn-Pro⁺] [3].

    Properties

    CAS Number

    114681-65-1

    Product Name

    Gly-arg-gly-asp-asn-pro

    IUPAC Name

    (2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid

    Molecular Formula

    C₂₃H₃₈N₁₀O₁₀

    Molecular Weight

    614.61

    InChI

    InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28)/t11-,12-,13-,14-/m0/s1

    SMILES

    C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

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